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Compound of Interest

Compound Name: GSK343

Cat. No.: B607833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK343, a potent and

selective small-molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste

Homolog 2). This document details its biochemical and cellular activity, selectivity profile, and

impact on key signaling pathways, offering valuable insights for researchers in epigenetics and

drug discovery.

Core Inhibitory Activity and Selectivity
GSK343 is a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the

catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By competing with the

universal methyl donor SAM, GSK343 effectively blocks the enzymatic activity of EZH2,

leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key

epigenetic mark associated with transcriptional repression.[1][2]

Biochemical and Cellular Potency
GSK343 demonstrates potent inhibition of EZH2 in biochemical assays and effectively reduces

H3K27me3 levels and cell proliferation in various cancer cell lines.
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Parameter Target/Cell Line IC50 Value Assay Type Reference

Biochemical

Inhibition
EZH2 4 nM

Cell-free

enzymatic assay
[3][4]

EZH1 240 nM
Cell-free

enzymatic assay
[3]

Cellular

H3K27me3

Inhibition

HCC1806

(Breast Cancer)

174 nM (<200

nM)

Immunofluoresce

nce
[3][5]

Cellular

Proliferation

LNCaP (Prostate

Cancer)
2.9 µM

Cell viability

assay (6 days)
[4][6]

HeLa (Cervical

Cancer)
13 µM Not specified [4]

SiHa (Cervical

Cancer)
15 µM Not specified [4]

Glioma Cells

(U87, LN229)
~5 µM CCK-8 assay [1]

Pancreatic

Cancer (AsPC-1)
12.71 ± 0.41 µM MTT assay [7]

Pancreatic

Cancer (PANC-

1)

12.04 ± 1.10 µM MTT assay [7]

Selectivity Profile
A key feature of GSK343 as a chemical probe is its high selectivity for EZH2. It exhibits a 60-

fold selectivity over its closest homolog, EZH1, and greater than 1000-fold selectivity against a

panel of other histone methyltransferases.[1][5] This high degree of selectivity minimizes off-

target effects, making it a valuable tool for specifically interrogating the function of EZH2.
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Enzyme Selectivity vs. EZH2 Reference

EZH1 60-fold [1][5]

Other Histone

Methyltransferases
>1000-fold [3][8]

Mechanism of Action and Downstream Signaling
GSK343's primary mechanism of action is the competitive inhibition of EZH2's

methyltransferase activity. This leads to a global decrease in H3K27me3 levels, resulting in the

derepression of EZH2 target genes.[1] EZH2 is known to regulate numerous signaling

pathways critical for cell fate, proliferation, and differentiation.[9][10] Inhibition of EZH2 by

GSK343 has been shown to modulate several of these pathways, contributing to its anti-cancer

effects.
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Mechanism of Action of GSK343
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Figure 1: Mechanism of GSK343 Action.
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Impact on NF-κB and Wnt/β-Catenin Pathways
Recent studies have highlighted the ability of GSK343 to modulate key oncogenic signaling

pathways, including the NF-κB and Wnt/β-catenin pathways. In glioblastoma and oral

squamous cell carcinoma models, GSK343 treatment has been shown to inhibit the activation

of these pathways, leading to reduced cell viability and tumor progression.
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GSK343 Modulation of Signaling Pathways

NF-κB Pathway Wnt/β-catenin Pathway

GSK343

EZH2

Inhibits

NF-κB

Modulates

β-catenin

Modulates

Pro-inflammatory
Gene Expression

Activates

IκBα

Inhibits

Wnt

Stabilizes

Oncogene
Expression

Activates

Click to download full resolution via product page

Figure 2: GSK343's impact on signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b607833?utm_src=pdf-body-img
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are summaries of key experimental protocols used to characterize GSK343.

Biochemical Assay for EZH2 Inhibition
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of

compounds like GSK343.
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Biochemical EZH2 Inhibition Assay Workflow
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Figure 3: Biochemical assay workflow.
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Methodology: The activity of the 5-member PRC2 complex (containing Flag-EZH2, EED,

SUZ12, AEBP2, and RbAp48) is assessed.[6]

Compound Preparation: GSK343 is serially diluted in DMSO.

Reaction Mixture: The PRC2 complex (e.g., 10 nM) is incubated with a substrate (e.g., 5

µg/mL HeLa nucleosomes) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-

SAM, e.g., 0.25 µM), in the presence of varying concentrations of GSK343.[6]

Incubation: The reaction is incubated for a defined period (e.g., 1 hour).[6]

Quenching: The reaction is stopped.

Detection: The incorporation of the radiolabeled methyl group into the histone substrate is

measured using scintillation counting.[3]

Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular H3K27me3 Immunofluorescence Assay
This method visualizes and quantifies the levels of H3K27me3 within cells following treatment

with GSK343.

Methodology:

Cell Culture and Treatment: Cells (e.g., HCC1806) are cultured on coverslips and treated

with various concentrations of GSK343 or a vehicle control (DMSO) for a specified duration

(e.g., 72 hours).[5]

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then

permeabilized (e.g., with 0.1-1% Triton X-100) to allow antibody access to intracellular

targets.[11]

Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g.,

PBS with 5% normal serum and 0.3% Triton X-100).[12]

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for

H3K27me3.[11]
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Secondary Antibody Incubation: A fluorophore-conjugated secondary antibody that

recognizes the primary antibody is applied.[11]

Counterstaining and Mounting: The cell nuclei are often counterstained (e.g., with DAPI), and

the coverslips are mounted onto microscope slides.

Imaging and Analysis: The fluorescence intensity is visualized and quantified using a

fluorescence microscope and appropriate image analysis software.

Cell Proliferation (Viability) Assay
This assay determines the effect of GSK343 on the growth and viability of cancer cell lines.

Methodology:

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) at an optimal

density and allowed to adhere overnight.[1][7]

Compound Treatment: The cells are treated with a range of concentrations of GSK343 or a

vehicle control for a defined period (e.g., 48-72 hours or up to 6 days).[1][7]

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay,

such as MTT, CCK-8, or CellTiter-Glo.[1][6][7]

MTT/CCK-8: These assays measure the metabolic activity of viable cells, which reduces a

tetrazolium salt to a colored formazan product. The absorbance is read on a microplate

reader.[1][7]

CellTiter-Glo: This assay quantifies ATP, an indicator of metabolically active cells, through

a luminescent reaction.[6]

Data Analysis: The results are used to generate dose-response curves and calculate IC50

values for cell growth inhibition.

Conclusion
GSK343 is a potent and highly selective EZH2 inhibitor that serves as an invaluable tool for

dissecting the role of EZH2 in normal physiology and disease. Its well-characterized
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biochemical and cellular activities, coupled with its demonstrated effects on key oncogenic

signaling pathways, underscore its utility in both basic research and as a lead compound for

the development of epigenetic therapies. The detailed protocols provided herein should

facilitate the design and execution of further studies aimed at elucidating the therapeutic

potential of EZH2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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